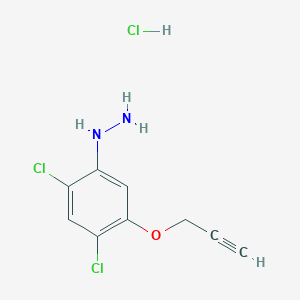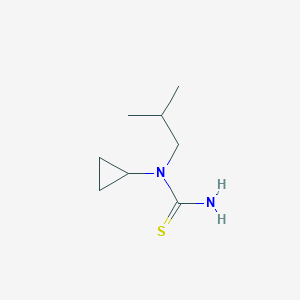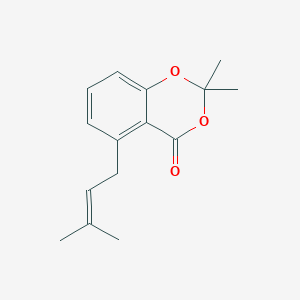
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O. It is a white solid that is not soluble in water . This compound is primarily used as an intermediate in the synthesis of various agrochemicals, particularly herbicides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride involves several steps. Initially, 2,4-dichloro-5-prop-2-ynoxyphenylamine is reacted with hydrochloric acid to form a salt. This mixture is then cooled to 0°C, and sodium nitrite solution is added dropwise. After maintaining the temperature for an hour, stannous chloride solution is added, and the reaction is allowed to proceed at room temperature for three hours. The resulting mixture is filtered to obtain the hydrazine salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of agrochemicals, especially herbicides.
Wirkmechanismus
The mechanism of action of (2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride involves its interaction with specific molecular targets. It primarily acts by inhibiting certain enzymes involved in metabolic pathways. The compound binds to the active site of the enzyme, preventing the substrate from accessing it and thereby inhibiting the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine: Similar in structure but with an isopropoxy group instead of a prop-2-ynoxy group.
(2,4-Dichloro-5-methoxyphenyl)hydrazine: Contains a methoxy group instead of a prop-2-ynoxy group.
Uniqueness
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride is unique due to its prop-2-ynoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specific agrochemicals and pharmaceuticals .
Eigenschaften
CAS-Nummer |
201420-42-0 |
|---|---|
Molekularformel |
C9H9Cl3N2O |
Molekulargewicht |
267.5 g/mol |
IUPAC-Name |
(2,4-dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H8Cl2N2O.ClH/c1-2-3-14-9-5-8(13-12)6(10)4-7(9)11;/h1,4-5,13H,3,12H2;1H |
InChI-Schlüssel |
MXZFMNNVXKMQDG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=C(C=C(C(=C1)NN)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)


![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)

![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)

![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)
![Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester](/img/structure/B12583163.png)


![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583180.png)
